molecular formula C15H22O3 B14841224 2-(Cyclohexyloxy)-6-isopropoxyphenol

2-(Cyclohexyloxy)-6-isopropoxyphenol

Katalognummer: B14841224
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: WXIPSSXIHWCGSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexyloxy)-6-isopropoxyphenol is an organic compound that features a phenol group substituted with cyclohexyloxy and isopropoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-isopropoxyphenol typically involves the reaction of phenol with cyclohexyl bromide and isopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reactions. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexyloxy)-6-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols or reduced phenolic compounds.

    Substitution: Nitrated, halogenated, or sulfonated phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexyloxy)-6-isopropoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexyloxy)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways. For example, its phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structural features may allow it to interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclohexyloxy)phenol: Lacks the isopropoxy group, which may result in different chemical and biological properties.

    2-(Isopropoxy)phenol: Lacks the cyclohexyloxy group, leading to variations in its reactivity and applications.

    4-(Cyclohexyloxy)-3-isopropoxyphenol:

Uniqueness

2-(Cyclohexyloxy)-6-isopropoxyphenol is unique due to the presence of both cyclohexyloxy and isopropoxy groups on the phenol ring

Eigenschaften

Molekularformel

C15H22O3

Molekulargewicht

250.33 g/mol

IUPAC-Name

2-cyclohexyloxy-6-propan-2-yloxyphenol

InChI

InChI=1S/C15H22O3/c1-11(2)17-13-9-6-10-14(15(13)16)18-12-7-4-3-5-8-12/h6,9-12,16H,3-5,7-8H2,1-2H3

InChI-Schlüssel

WXIPSSXIHWCGSK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC(=C1O)OC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.